4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Overview
Description
4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a dimethoxyphenyl group, and a methylisoxazolo[5,4-b]pyridine core, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination to introduce the difluoromethyl group. This is followed by the formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the purity and consistency of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoxazolo[5,4-b]pyridine core can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine: Another compound with a similar aromatic ring system and potential biological activity.
Uniqueness
4-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-8-14-10(15(17)18)7-11(19-16(14)23-20-8)9-4-5-12(21-2)13(6-9)22-3/h4-7,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTCUFYBHLIJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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